molecular formula C16H14ClNO3 B8630474 5-(4-Chlorophenyl)-6-cyclobutoxy-nicotinic acid

5-(4-Chlorophenyl)-6-cyclobutoxy-nicotinic acid

Cat. No. B8630474
M. Wt: 303.74 g/mol
InChI Key: GGCICZHFWINFFY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6-cyclobutoxy-nicotinic acid is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)-6-cyclobutoxy-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-6-cyclobutoxy-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Chlorophenyl)-6-cyclobutoxy-nicotinic acid

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C16H14ClNO3/c17-12-6-4-10(5-7-12)14-8-11(16(19)20)9-18-15(14)21-13-2-1-3-13/h4-9,13H,1-3H2,(H,19,20)

InChI Key

GGCICZHFWINFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to Example 9a using 5-bromo-6-cyclobutoxy-3-pyridinecarboxylic acid and B-(4-chlorophenyl)-boronic acid (CAN 1679-18-1) as starting materials; MS (ESI): 302.2 (M−H)−.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5-Bromo-6-cyclobutoxy-nicotinic acid (example 78 a; 1.531 g, 5.63 mmol), 4-chloro-phenylboronic acid (968 mg, 6.19 mmol), potassium carbonate (1.56 g, 11.3 mmol) and tetrakis(triphenylphosphine)palladium (325 mg, 281 μmol) were suspended in THF (38 mL) and water (38 mL). The reaction mixture was stirred at reflux temperature (100° C.) over the weekend. THF was removed and the residue was partitioned between water (pH=2) and ethyl acetate; the organic phases were combined, dried with MgSO4 and concentrated in vacuo to obtain the title compound (quant.) as off-white solid; MS (ESI) 302.2 (M−H)−.
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